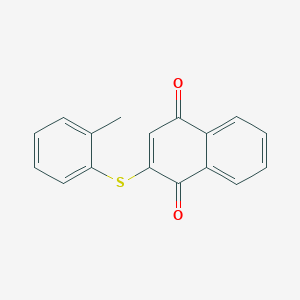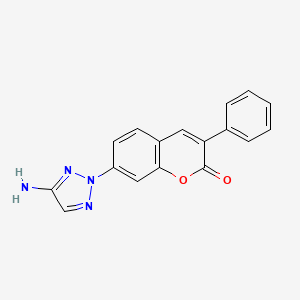
3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxychromen-2-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxychromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring, followed by cyclization with chromenone derivatives . Reaction conditions often involve the use of catalysts such as piperidine in ethanol solvent .
Industrial Production Methods
Industrial production methods for this compound may utilize microwave irradiation techniques to enhance reaction efficiency and yield . This approach reduces reaction times and improves the overall yield of the desired product compared to conventional methods .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and chromenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Quinazolin-4(3H)-ones: These compounds have a similar structural framework and are known for their antibacterial and anticancer properties.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxychromen-2-one is unique due to its dual functionality, combining the properties of benzothiazole and chromenone.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4S/c18-8-5-6-9-11(7-8)21-16(20)13(14(9)19)15-17-10-3-1-2-4-12(10)22-15/h1-7,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCHOMNWENOYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C4=C(C=C(C=C4)O)OC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[[4-(carbonocyanidoylamino)phenyl]methyl]phenyl]-1-cyanoformamide](/img/structure/B8041873.png)

![N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8041888.png)
![3-[4-(Triazol-1-yl)phenyl]chromen-2-one](/img/structure/B8041891.png)


![N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide](/img/structure/B8041915.png)
![5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid](/img/structure/B8041917.png)
![3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B8041919.png)

